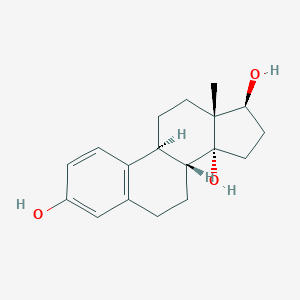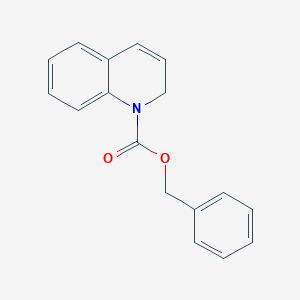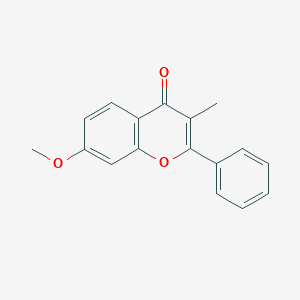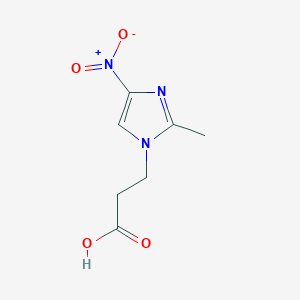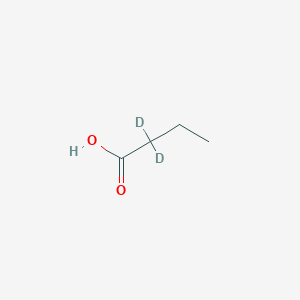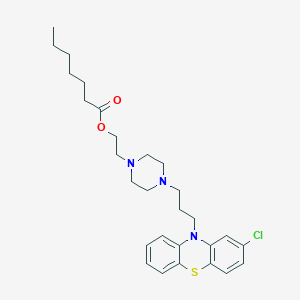
Perphenazine enanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine enanthate is a long-acting injectable antipsychotic medication used to treat schizophrenia and other psychotic disorders. It is a derivative of phenothiazine and is also known as perphenazine decanoate.
Wirkmechanismus
The exact mechanism of action of perphenazine enanthate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, perphenazine enanthate helps to reduce the symptoms of psychosis, such as hallucinations and delusions.
Biochemische Und Physiologische Effekte
Perphenazine enanthate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of other neurotransmitters, such as acetylcholine and histamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of perphenazine enanthate for lab experiments is its long-acting nature. This allows for sustained drug exposure over a period of weeks or months, which can be useful for studying the long-term effects of antipsychotic medications. However, the slow onset of action and long half-life of perphenazine enanthate can also be a limitation, as it may take several weeks for the drug to reach therapeutic levels in the brain.
Zukünftige Richtungen
There are many future directions for research on perphenazine enanthate. One area of interest is the development of new formulations that can improve the pharmacokinetic and pharmacodynamic properties of the drug. Another area of interest is the study of the genetic and epigenetic factors that may influence the efficacy and side effects of perphenazine enanthate. Additionally, there is a need for more research on the long-term effects of perphenazine enanthate on brain function and cognition.
Synthesemethoden
Perphenazine enanthate is synthesized by reacting perphenazine base with enanthic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent such as toluene or chloroform, and the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Perphenazine enanthate has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has also been used in animal models to study the neurobiology of psychosis and the mechanisms of action of antipsychotic medications.
Eigenschaften
CAS-Nummer |
17528-28-8 |
|---|---|
Produktname |
Perphenazine enanthate |
Molekularformel |
C28H38ClN3O2S |
Molekulargewicht |
516.1 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate |
InChI |
InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 |
InChI-Schlüssel |
PWEGQJCIAMJJHC-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Andere CAS-Nummern |
17528-28-8 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
perphenazine enanthate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
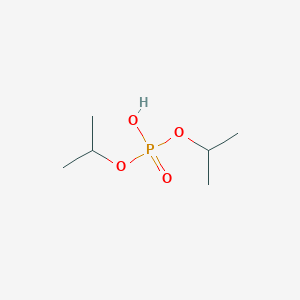
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
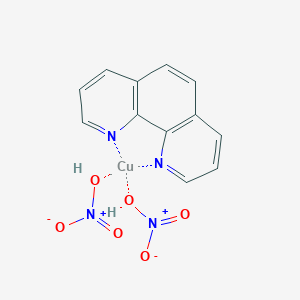
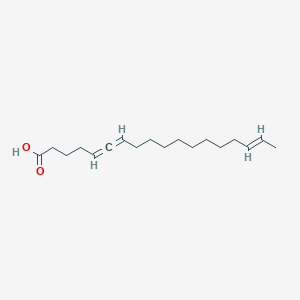
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
